7-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Description
This quinazolin-5(6H)-one derivative features a bicyclic quinazolinone core substituted at position 7 with a 2,4-dimethoxyphenyl group and at position 2 with a 4-(4-methoxyphenyl)piperazinyl moiety. The piperazine ring at position 2 is further substituted with a 4-methoxyphenyl group, which may modulate receptor affinity and metabolic stability.
Properties
Molecular Formula |
C27H30N4O4 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
7-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C27H30N4O4/c1-33-20-6-4-19(5-7-20)30-10-12-31(13-11-30)27-28-17-23-24(29-27)14-18(15-25(23)32)22-9-8-21(34-2)16-26(22)35-3/h4-9,16-18H,10-15H2,1-3H3 |
InChI Key |
FOLUIFUTXHQDFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C4C(=N3)CC(CC4=O)C5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Formation
The quinazolinone scaffold is typically constructed via cyclocondensation reactions. A widely cited approach involves reacting anthranilamide derivatives with carbonyl compounds under acidic or basic conditions. For this compound, 2-amino-5-(2,4-dimethoxyphenyl)benzamide serves as the starting material, which undergoes cyclization with a ketone or aldehyde.
Key Reaction Conditions :
Piperazine Substitution
Introduction of the 4-(4-methoxyphenyl)piperazin-1-yl group occurs via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Patent US8084604B2 details the use of palladium catalysts (e.g., Pd(OAc)₂ with tris(o-tolyl)phosphine) for C–N bond formation between halogenated quinazolinones and piperazine derivatives.
Optimized Parameters :
Catalytic Methods and Yield Optimization
Heterogeneous Catalysis
Recent advances employ magnetized catalysts for improved recovery and reusability. For example, sulfonated magnetic Spirulina nanoparticles achieve 89–94% yield in dihydroquinazolinone syntheses under aqueous conditions.
Comparative Catalytic Performance :
Solvent Effects
Non-polar solvents (toluene, chlorobenzene) favor piperazine coupling, while polar solvents (DMF, ethanol) enhance cyclocondensation kinetics. Microwave-assisted reactions in isopropyl alcohol reduce reaction times by 40%.
Stereochemical Control and Purification
Enantiomer Separation
The target compound’s stereochemistry is resolved via chiral crystallization. Racemic mixtures are treated with (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at 0–25°C, achieving >99% enantiomeric excess (ee) for the (S)-enantiomer.
Crystallization Parameters :
Chromatography-Free Purification
Industrial-scale protocols avoid column chromatography by leveraging differential solubility. Filtration through silica gel pads or activated carbon beds removes impurities while retaining product integrity.
Green Chemistry Innovations
Mechanochemical Activation
Ball-milling techniques with Amberlyst® 15 reduce reaction times from 24 hours to 3 hours while maintaining 89–93% yield. This method eliminates solvent use, aligning with sustainable practices.
Aqueous-Phase Synthesis
Water-mediated reactions using graphene oxide (GO) nanosheets achieve 86–90% yield at 60°C, minimizing toxic waste.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The piperazine ring undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms. This allows for modifications to the substituents attached to the piperazine group, enabling structural diversification for pharmacological studies.
Example :
Reaction with 1,3-dichloropropane under reflux in acetonitrile yields derivatives with extended alkyl linkers, which are intermediates for further functionalization .
Condensation Reactions Involving the Quinazolinone Core
The quinazolinone scaffold participates in condensation reactions, particularly at the C2 and C4 positions, to form fused heterocyclic systems.
Mechanistic Insight :
The quinazolinone’s carbonyl group reacts with malononitrile or methyl cyanoacetate to form intermediates that undergo cyclization, facilitated by catalysts like L-proline .
Oxidation and Reduction of the Dihydroquinazolinone Moiety
The 7,8-dihydroquinazolin-5(6H)-one system can undergo redox reactions to modulate saturation and electronic properties.
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation with DDQ | Dichloromethane, room temperature (12 h) | Conversion to fully aromatic quinazolinone | |
| Reduction with NaBH | Methanol, 0°C to RT (2–4 h) | Partial saturation of the quinazolinone ring |
Application :
Oxidation enhances aromaticity, potentially increasing binding affinity to biological targets like enzymes.
Functional Group Transformations of Methoxyphenyl Substituents
The methoxy groups on the phenyl rings can be demethylated or modified via electrophilic substitution.
Note : Demethylation products are often intermediates for further derivatization (e.g., glycosylation or sulfonation).
Hydrolysis of the Quinazolinone Lactam
The lactam ring in the quinazolinone system can undergo hydrolysis under acidic or basic conditions.
Application : Hydrolysis products serve as precursors for synthesizing analogs with altered solubility or bioactivity.
Cross-Coupling Reactions
Transition-metal-catalyzed couplings enable the introduction of aryl or heteroaryl groups.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 396.44 g/mol. The structure includes functional groups that contribute to its biological activity and reactivity.
Antipsychotic and Antidepressant Activities
Research indicates that compounds with similar structures exhibit significant activity as receptor antagonists or agonists. The piperazine moiety is known for its interaction with serotonin and dopamine receptors, suggesting that this compound may have potential as an antipsychotic or antidepressant agent.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of quinazolinone compounds for their neuropharmacological activities. The findings indicated promising results in modulating neurotransmitter systems, which could be applicable to the development of new treatments for mood disorders .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacteria and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Candida albicans | 12 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Mechanistic Studies
The interaction of this compound with specific biological targets provides insights into its mechanism of action. It is hypothesized that it may modulate signaling pathways involved in cell proliferation and apoptosis.
Case Study:
In vitro studies demonstrated that the compound affects cell viability in cancer cell lines, indicating potential applications in oncology . Further research is needed to elucidate the exact pathways involved.
Drug Development
Given its structural complexity and biological activity, this compound can be utilized as a scaffold for drug development. Modifications to its structure can lead to derivatives with enhanced efficacy and selectivity.
Synthetic Methodologies
The synthesis of this compound involves multiple steps, including cyclization and nucleophilic substitution reactions. Its unique structure allows for the exploration of new synthetic methodologies.
Synthesis Overview:
- Formation of Quinazolinone Core: Cyclization of appropriate precursors.
- Introduction of Piperazine Ring: Nucleophilic substitution reactions.
- Functional Group Modifications: Electrophilic aromatic substitutions to introduce methoxy groups.
This aspect makes it a valuable tool for chemists aiming to develop new reactions or improve existing synthetic pathways .
Mechanism of Action
- The exact mechanism of DMQD’s effects depends on the specific derivative.
- In anticancer research, DMQD derivatives likely interfere with kinase signaling pathways, affecting cell proliferation and survival.
- Further studies are needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Implications
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s methoxy groups (R7 and R2) enhance solubility and membrane permeability compared to electron-withdrawing groups like trifluoromethyl () or chlorine (). However, trifluoromethyl may improve CNS penetration due to its lipophilicity .
- Fluorine () balances hydrophobicity and metabolic resistance, offering a middle ground between methoxy and chlorine .
Piperazine Substitution Effects: 4-Methoxyphenyl (target) vs.
Metabolic Stability :
- Hydroxyl groups () increase susceptibility to glucuronidation, shortening half-life relative to methoxy-substituted analogs .
- Trifluoromethyl () and chlorine () resist oxidative metabolism, favoring prolonged activity .
Structural-Activity Relationship (SAR) Trends
- Position 7: 2,4-Dimethoxyphenyl (target) offers dual hydrogen-bond acceptors, while 3,4-dimethoxyphenyl () may alter binding orientation due to substituent positioning .
- Position 2: Morpholinoethylamino () introduces a secondary amine, altering pharmacokinetics compared to aryl-piperazines . Benzyl () increases lipophilicity but may elevate off-target binding risks .
Biological Activity
The compound 7-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 500.6 g/mol. The structure includes a quinazoline core substituted with various functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of quinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, compounds targeting BRD4 and PARP1 have demonstrated promising results in breast cancer models, suggesting that this class of compounds may be effective in treating malignancies associated with these targets .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Enzymatic Activity : Similar quinazoline derivatives have been shown to inhibit key enzymes involved in cancer cell survival and proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for tumor growth and metastasis.
Other Pharmacological Activities
In addition to anticancer properties, quinazoline derivatives are known for their:
- Antimicrobial Activity : Exhibiting antibacterial and antifungal properties.
- Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases.
- Neuroprotective Effects : Some studies suggest they may protect against neurodegeneration .
Study on Antitumor Activity
A study evaluated the antitumor effects of a related quinazoline derivative in xenograft models. The compound was administered to mice bearing breast cancer tumors, resulting in significant tumor reduction without notable toxicity. This study highlights the potential for clinical applications in oncology .
Evaluation of Pharmacological Profiles
Research on related compounds has demonstrated their ability to inhibit phosphodiesterase (PDE) enzymes, which play a role in various physiological processes. Inhibitors of PDE have been studied for their effects on respiratory diseases and inflammation, indicating a broader therapeutic potential for quinazoline derivatives .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves coupling a quinazolinone core with substituted piperazine moieties. Key steps include:
- Nucleophilic substitution at the quinazolinone C2 position using 4-(4-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Purification via column chromatography (silica gel, CH₂Cl₂:MeOH gradients) and recrystallization (ethanol/water) to isolate the final product.
- Optimization : Monitor reaction progress using TLC/HPLC to minimize byproducts like unreacted piperazine or dimerization .
Q. How can the purity and structural integrity of this compound be validated?
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). Acceptable purity: ≥95% .
- Structural confirmation :
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Analog synthesis : Modify substituents on the phenyl (e.g., replace methoxy with halogens or alkyl groups) and piperazine (e.g., substitute with methylpiperazine) to assess pharmacological effects .
- Bioassays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine receptors) and functional assays (cAMP modulation) to correlate structural changes with activity .
Q. How can researchers address contradictions in reported pharmacological data for this compound?
- Assay variability : Replicate experiments under standardized conditions (e.g., cell line, incubation time, solvent controls). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Cross-validation : Use orthogonal methods (e.g., SPR for binding affinity vs. functional assays) to confirm activity .
Q. What methods are suitable for investigating the compound’s polymorphism and stability?
Q. How can researchers design experiments to elucidate metabolic pathways?
Q. What analytical approaches are recommended for impurity profiling?
Q. How can computational modeling aid in target identification?
- Molecular docking : Screen against kinase or GPCR libraries (e.g., PDB entries 4U5P or 6CM4) to predict binding modes .
- MD simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of the piperazine-quinazolinone complex .
Methodological Challenges & Solutions
Q. How to mitigate hygroscopicity issues during formulation?
Q. What in vivo models are appropriate for toxicity profiling?
- Acute toxicity : Administer single doses (10–100 mg/kg) to Sprague-Dawley rats, monitoring organ histopathology and serum biomarkers (ALT, creatinine) for 14 days .
- Genotoxicity : Conduct Ames tests (TA98/TA100 strains) to rule out mutagenic potential .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
